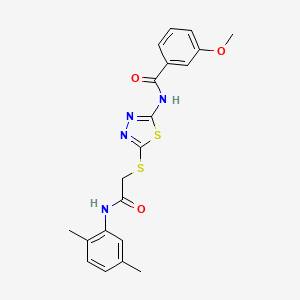

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Description

The compound N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a 1,3,4-thiadiazole derivative featuring a 3-methoxybenzamide group at the 2-position and a thioether-linked acetamide substituent at the 5-position. The acetamide moiety is further substituted with a 2,5-dimethylphenyl group, which introduces steric and electronic effects. This structure aligns with bioactive 1,3,4-thiadiazole frameworks, which are known for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-12-7-8-13(2)16(9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-5-4-6-15(10-14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEFMIVMVLRJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications based on existing research.

General Properties

1,3,4-Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Demonstrated cytotoxicity against multiple cancer cell lines.

- Anti-inflammatory : Potential in reducing inflammation-related conditions.

- Antioxidant : Some derivatives show promise in combating oxidative stress.

The biological activities of thiadiazole derivatives often stem from their ability to interact with specific biological targets. For instance:

- Antimicrobial Activity : Compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Anticancer Activity : Thiadiazoles can induce apoptosis in cancer cells by interfering with cell cycle progression and tubulin polymerization.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like streptomycin and fluconazole .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 32.6 |

| B | E. coli | 47.5 |

| C | Aspergillus niger | 50.0 |

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines:

- A specific derivative was tested against A549 lung carcinoma cells with an IC50 value of 1.16 μg/mL, indicating strong cytotoxic potential .

| Cell Line | Compound | IC50 (μg/mL) |

|---|---|---|

| A549 (lung carcinoma) | D | 1.16 |

| T47D (breast carcinoma) | E | 0.25 |

| HT-29 (colon carcinoma) | F | 0.15 |

Case Study: Anti-Alzheimer Activity

Thiadiazole derivatives have also been evaluated for their neuroprotective properties:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Derivatives

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives reported in the literature:

Key Observations:

- Substituent Effects: The target compound’s 3-methoxybenzamide group differs from analogues in , which often use phenoxyacetamide or chlorobenzylthio substituents.

- Melting Points : Derivatives with bulkier substituents (e.g., benzylthio in 5m) exhibit lower melting points (135–136°C), while simpler substituents (e.g., ethylthio in 5g) show higher values (168–170°C). The target compound’s melting point is unreported but likely influenced by its polar 3-methoxy group and rigid 2,5-dimethylphenyl moiety .

- Synthetic Yields : Yields for thiadiazole derivatives typically range from 68% to 88%, depending on substituent reactivity. The target compound’s synthesis would likely follow similar protocols, such as coupling acyl chlorides with thiadiazole amines under basic conditions .

Comparison with Oxadiazole and Thiazole Analogues

Oxadiazole Derivatives

Compounds like 2-aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazole () replace sulfur with oxygen in the central heterocycle.

Thiazole Derivatives

The nitazoxanide analogue N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () shares a benzamide group but features a thiazole core. Thiazoles generally exhibit stronger hydrogen-bonding interactions (e.g., N–H⋯N in ) due to their nitrogen-rich structure, which may enhance crystallinity compared to thiadiazoles .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:

The synthesis of structurally analogous thiadiazolyl derivatives typically involves multi-step protocols. For example:

- Step I: Formation of intermediates like 2-benzamidoacetic acid via condensation reactions (e.g., benzoylation of amino acids) .

- Step II: Cyclization using agents like H₂SO₄ or P₂S₅ to form the 1,3,4-thiadiazole core, followed by thioether linkage formation .

- Characterization:

- Purity: TLC (Silufol UV-254 plates, chloroform:acetone eluent) .

- Structural Confirmation:

- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 7.2–8.9 ppm), methyl groups (δ 1.9–2.1 ppm), and amide NH signals (δ 10.2–10.7 ppm) .

- IR: Key bands include ν(C=O) at ~1650–1670 cm⁻¹ and ν(N-H) at ~3300–3380 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (e.g., FAB) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 384) .

Basic: How can researchers validate the molecular structure of this compound?

Answer:

Beyond routine NMR/IR, advanced techniques are critical:

- X-ray Diffraction (XRD): Resolves bond lengths, angles, and crystal packing. For example, co-crystallization strategies (e.g., with acetic acid) can stabilize intermediates for XRD analysis, as seen in related thiadiazole-triazine hybrids .

- Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for derivatives with labile groups (e.g., trichloroethyl moieties) .

Advanced: What strategies resolve contradictions in isolating intermediates during synthesis?

Answer:

Contradictions in isolating intermediates (e.g., thioacetamide derivatives) often arise from competing cyclization pathways. Methodological solutions include:

- Reaction Stoichiometry Adjustments: Optimizing molar ratios of reactants (e.g., benzohydrazide vs. isothiocyanate) to favor desired intermediates .

- Solvent/Additive Screening: Using ethanol or DMF-water mixtures to stabilize intermediates .

- Real-Time Monitoring: Employing TLC or in-situ IR to track reaction progress and terminate reactions before side-product formation .

Advanced: How can computational methods improve reaction design for this compound?

Answer:

Modern approaches integrate:

- Quantum Chemical Calculations: Predict transition states and energetics of cyclization steps (e.g., thiadiazole formation) using software like Gaussian or COMSOL .

- Machine Learning (ML): Train models on existing thiadiazole synthesis data to predict optimal conditions (e.g., temperature, catalyst) .

- Reactor Simulation: Model heat/mass transfer in scaled-up syntheses to avoid exothermic side reactions .

Advanced: What experimental designs address low yields in thioether linkage formation?

Answer:

Low yields in thioether coupling (e.g., between thiadiazole and methoxybenzamide) may result from steric hindrance or oxidation. Mitigation strategies:

- Microwave-Assisted Synthesis: Enhances reaction efficiency (e.g., 30–40% yield improvement in similar benzamide derivatives) .

- Protecting Groups: Temporarily shield reactive sites (e.g., acetylating NH groups) to direct regioselectivity .

- Catalytic Systems: Use Cu(I) or Pd(II) catalysts to accelerate thiol-ene "click" reactions .

Advanced: How can researchers analyze conflicting bioactivity data across structural analogs?

Answer:

Contradictory bioactivity (e.g., anticancer vs. cytotoxicity) in analogs may stem from:

- Structural Variations: Compare substituent effects (e.g., 2,5-dimethylphenyl vs. phenyl groups) using SAR studies .

- Assay Conditions: Standardize cell lines (e.g., MCF-7 vs. HepG2) and control for pH-dependent solubility .

- Metabolite Screening: Use LC-MS to identify active metabolites that may influence results .

Basic: What are the key stability considerations for this compound during storage?

Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the thiadiazole ring.

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of amide bonds .

- Temperature: Long-term storage at –20°C recommended for analogs with labile thioether linkages .

Advanced: How to optimize reaction conditions for eco-friendly synthesis?

Answer:

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalyst Recycling: Immobilize catalysts (e.g., Fe₃O₄ nanoparticles) for reuse in multiple cycles .

- Waste Minimization: Apply membrane technologies (e.g., nanofiltration) to recover unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.